1-Propanol, 3-(m-methoxyphenyl)-
Overview
Description
“1-Propanol, 3-(m-methoxyphenyl)-”, also known as “3-(3-Methoxyphenyl)-1-propanol”, is a chemical compound with the empirical formula C10H14O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-Propanol, 3-(m-methoxyphenyl)-” can be represented by the SMILES string COC1=CC(CCCO)=CC=C1
. The molecular weight of this compound is 166.22 .
Physical And Chemical Properties Analysis
“1-Propanol, 3-(m-methoxyphenyl)-” is a solid substance . It has a density of 1.0±0.1 g/cm3 . The boiling point is 283.4±15.0 °C at 760 mmHg .
Scientific Research Applications
Application in the Synthesis of Bioactive Natural Products and Conducting Polymers
- Scientific Field : Organic Chemistry .
- Summary of the Application : Phenol derivatives like “1-Propanol, 3-(m-methoxyphenyl)-” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes : The innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Application in the Production of Plastics, Adhesives, and Coatings
- Scientific Field : Industrial Chemistry .
- Summary of the Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The specific methods of application in the production of plastics, adhesives, and coatings were not detailed in the source .
- Results or Outcomes : The use of m-aryloxy phenols in these industries has resulted in improved thermal stability and flame resistance of the products .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Scientific Field : Material Science .
- Summary of the Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : The specific methods of application as antioxidants, ultraviolet absorbers, and flame retardants were not detailed in the source .
- Results or Outcomes : The use of m-aryloxy phenols in these applications has resulted in improved performance of the materials in which they are used .
Application in Quantum Chemical Investigations
- Scientific Field : Quantum Chemistry .
- Summary of the Application : “1-Propanol, 3-(m-methoxyphenyl)-” has been used in quantum chemical investigations to understand the nature of the molecule .
- Methods of Application : The molecule is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
- Results or Outcomes : The optimization procedure of the molecule gives the minimum energy confirmation of the structure. The computed geometrical parameters are compared with experimental data .
Application in Drug Discovery
- Scientific Field : Pharmacology .
- Summary of the Application : The molecule has been used in drug discovery, specifically in the search for potential treatments for SARS-CoV-2 infection .
- Methods of Application : The molecule is docked and the drug-likeness, ADMET studies were carried out .
- Results or Outcomes : The results of these studies were not detailed in the source .
Application in the Synthesis of Chalcones
- Scientific Field : Organic Chemistry .
- Summary of the Application : The molecule has been used in the synthesis of chalcones . Chalcones are a class of organic compounds that have been regarded as a biogenetic precursor for flavonoids and isoflavonoids, and are abundant in edible plants .
- Methods of Application : The molecule is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
- Results or Outcomes : The optimization procedure of the molecule gives the minimum energy confirmation of the structure. The computed geometrical parameters are compared with experimental data .
Safety And Hazards
“1-Propanol, 3-(m-methoxyphenyl)-” is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The target organ is the respiratory system .
properties
IUPAC Name |
3-(3-methoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQNLCSYCFLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222845 | |
Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(m-methoxyphenyl)- | |
CAS RN |
7252-82-6 | |
Record name | 3-Methoxybenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7252-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-m-Anisyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanol, 3-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-M-ANISYL-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY2N0OY8W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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